molecular formula C20H17BrN4O3 B2938660 4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 871908-22-4

4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2938660
CAS RN: 871908-22-4
M. Wt: 441.285
InChI Key: URMCCZNTALRXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole ring, a bromophenyl group, a pyrazoline ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]imidazole ring and the bromophenyl group are aromatic, meaning they have a planar, cyclic structure with delocalized π electrons . The pyrazoline ring is a five-membered ring with two nitrogen atoms . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzo[d]imidazole ring might undergo electrophilic substitution reactions, while the bromophenyl group could undergo nucleophilic substitution reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the functional groups present. For example, the presence of the carboxylic acid group might make the compound acidic. The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated π electron systems in the benzo[d]imidazole and bromophenyl groups .

Scientific Research Applications

Synthesis and Characterization

Research has developed effective routes for synthesizing substituted pyrazoles through annulation methods, which involve the preparation of intermediate compounds followed by cyclocondensation reactions. These compounds are characterized using spectroscopic methods and crystallography to confirm their molecular structures. Such processes underscore the chemical versatility and potential for creating targeted molecular frameworks (S. Naveen et al., 2021).

Antioxidant Properties

Studies have evaluated the antioxidant capabilities of similar compounds using in vitro methods. These assessments help understand how these molecules can scavenge free radicals, which is crucial for developing treatments against oxidative stress-related diseases (S. Naveen et al., 2021).

Antimicrobial and Antitumor Activities

Research into the biological activities of compounds with a similar structural framework has shown promising results against various cancer cell lines and microbial strains. Such studies are foundational for developing new therapeutic agents that could offer benefits in treating cancer and infections (R. Mohareb & M. S. Gamaan, 2018).

Structural Modifications and Biological Effects

Further studies involve modifying the molecular structure of similar compounds to investigate the impact on their biological activities. These modifications can lead to enhanced potency or specificity against certain biological targets, contributing to the development of more effective therapeutic agents (N. Siddiqui et al., 2013).

properties

IUPAC Name

4-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3/c21-13-7-5-12(6-8-13)16-11-17(25(24-16)18(26)9-10-19(27)28)20-22-14-3-1-2-4-15(14)23-20/h1-8,17H,9-11H2,(H,22,23)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMCCZNTALRXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.